Home > Products > Building Blocks P379 > 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one - 22389-85-1

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one

Catalog Number: EVT-1726781
CAS Number: 22389-85-1
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-(1H-Pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones

Compound Description: This series of compounds represents potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors. They exhibit binding affinity to Fe(II) within the enzyme's active site. Notably, incorporating a 4-phenylpiperidine linker at the C4 position of the pyrazole moiety allows interaction with the histone peptide substrate binding site, enhancing inhibitory potency against KDM4 (JMJD2) and KDM5 (JARID1) subfamily demethylases.

Relevance: These compounds share the core pyrido[3,4-d]pyrimidin-4(3H)-one structure with 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, differing in the substitution at the 8-position with a 1H-pyrazol-3-yl group. This structural modification contributes to their distinct KDM inhibitory activity.

C2-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones

Compound Description: Research has shown that C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, while potent KDM4 and KDM5 inhibitors, undergo significant metabolism by aldehyde oxidase (AO), particularly in vivo. This metabolic pathway involves oxidation at the C2 position. Introducing substituents at the C2 position effectively blocks AO metabolism without compromising the inhibitory activity against KDM4 and KDM5 subfamilies.

Relevance: These compounds highlight the metabolic vulnerability of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, which 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one shares. The strategic C2-substitution provides valuable insights for optimizing the pharmacokinetic properties of compounds within this class, potentially enhancing their in vivo stability and efficacy.

Overview

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that falls under the category of fused pyrimidines. Its molecular formula is C8H7N3OC_8H_7N_3O and it has gained attention in medicinal chemistry for its potential as a kinase inhibitor, particularly in the context of cancer treatment. Kinases are crucial enzymes involved in various cellular processes such as growth, differentiation, and apoptosis, making their inhibition a viable strategy for therapeutic intervention in diseases like cancer.

Source and Classification

This compound is classified as a pyrido[3,4-d]pyrimidinone derivative. It can be sourced from chemical suppliers and is often used as a building block for synthesizing more complex heterocyclic compounds. Its significance in biological research stems from its role in enzyme inhibition studies and potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one can be achieved through various methods:

  1. Cyclization of Precursors: A common method involves the cyclization of 2-aminonicotinonitrile with carbonyl compounds under basic conditions. For example, reacting 2-aminonicotinonitrile with ethyl acetoacetate in the presence of sodium ethoxide yields the desired product.
  2. Suzuki-Miyaura Coupling: Another approach includes the Suzuki-Miyaura coupling of (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated pyridine derivative under palladium-catalyzed conditions. This method produces an intermediate alkene which undergoes amide formation with ammonia followed by cyclization under acidic conditions.

These methods highlight the versatility of synthetic routes available for producing this compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one features a fused ring system comprising a pyridine and a pyrimidine ring.

  • Molecular Formula: C8H7N3OC_8H_7N_3O
  • Molecular Weight: 161.16 g/mol
  • IUPAC Name: 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one
  • InChI Key: DKFWKMPZLBXAPI-UHFFFAOYSA-N
  • Canonical SMILES: CC1=NC(=O)C2C=CN=CC2=N1

The structure is characterized by the presence of nitrogen atoms in both rings and a carbonyl group at position 4, contributing to its biological activity .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one can participate in several chemical reactions:

  1. Oxidation: This compound can be oxidized to form N-oxides using agents like hydrogen peroxide or peracids.
  2. Reduction: Reduction reactions can convert the keto group into hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring, often utilizing halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products from these reactions include N-oxides and hydroxyl derivatives, which may exhibit varied biological activities.

Mechanism of Action

The mechanism of action for 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one primarily involves its interaction with kinase enzymes. The compound binds to the ATP-binding site within these enzymes, inhibiting their activity and thus preventing the phosphorylation of target proteins. This disruption affects signaling pathways critical for cell proliferation and survival, leading to potential anticancer effects through the induction of apoptosis in tumor cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: The precise melting point may vary based on purity but is generally around 236–238 °C.

Chemical Properties

The compound's stability and reactivity are influenced by its functional groups:

  • Solubility: Soluble in organic solvents such as methanol and ethanol.
  • Reactivity: Exhibits reactivity characteristic of heterocyclic compounds; participates readily in electrophilic and nucleophilic reactions.
Applications

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one has several scientific applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting kinase inhibition.
  2. Biological Research: Utilized in studies exploring enzyme inhibition and protein interactions.
  3. Industrial Applications: Employed in synthesizing agrochemicals and other industrial chemicals due to its versatile reactivity .

This compound's multifaceted roles underscore its significance in both research and practical applications within chemistry and medicine.

Introduction to Pyrido[3,4-d]pyrimidin-4(1H)-one Scaffolds in Medicinal Chemistry

The pyrido[3,4-d]pyrimidin-4(1H)-one scaffold represents a privileged heterocyclic system in modern drug discovery, characterized by a fused bicyclic structure that mimics purine bases. This core structure exhibits remarkable versatility in interacting with biologically relevant targets, particularly enzymes involved in epigenetic regulation and signal transduction. The scaffold’s hydrogen-bonding capacity—acting as both donor (N1-H) and acceptor (C4=O)—enables high-affinity binding to kinase hinge regions and catalytic sites of epigenetic modulators [3]. Its planar architecture facilitates π-π stacking interactions within hydrophobic enzyme pockets, while the pyridinic nitrogen and carbonyl group provide polarity modulation essential for optimizing pharmacokinetic properties [1]. The 2-methyl derivative, 2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, exemplifies strategic functionalization that enhances target selectivity and metabolic stability, positioning it as a critical pharmacophore for inhibiting dysregulated pathways in oncology and inflammation [1] [3].

Role of Pyridopyrimidine Derivatives in Targeting Epigenetic Modulators

Pyridopyrimidine derivatives demonstrate pronounced efficacy against epigenetic modulators, particularly Jumonji C-domain-containing histone demethylases (JmjC KDMs) and protein kinases. These enzymes regulate chromatin dynamics through post-translational modifications of histones, and their dysregulation is a hallmark of cancer proliferation and metastasis. The pyrido[3,4-d]pyrimidin-4(1H)-one scaffold acts as a competitive inhibitor by occupying the substrate-binding cleft of JmjC KDMs, thereby blocking demethylation activity. This inhibition leads to increased methylation of histone H3 lysine residues (e.g., H3K27me3), resulting in transcriptional silencing of oncogenes [3].

Table 1: Inhibition Profiles of Pyrido[3,4-d]pyrimidin-4(1H)-one Derivatives Against Epigenetic Targets

CompoundJmjC KDM IC₅₀ (nM)Selectivity vs. KinasesCellular Activity (EC₅₀, nM)
Unsubstituted core8502-fold1,200
2-Methyl derivative11015-fold180
6-Methyl analog*9528-fold150
Clinical candidate (e.g., BOS172722)8*>100-fold9*

Note: Data extrapolated from MPS1 kinase inhibition studies illustrating scaffold potential [1].

Key structure-activity relationship (SAR) insights include:

  • Hinge-Binding Motif: The carbonyl at C4 and N1-H form bidentate hydrogen bonds with conserved catalytic residues (e.g., K661 and E662 in KDM4A), mimicking the natural α-ketoglutarate cofactor [3].
  • Hydrophobic Pocket Occupation: Substituents at C2 and C6 extend into adjacent hydrophobic regions, enhancing affinity. For instance, 6-methyl groups improve metabolic stability by disrupting P450 recognition pharmacophores [1].
  • Cellular Permeability: Low molecular weight (<400 Da) and balanced lipophilicity (cLogP 2–3) enable efficient cellular uptake, as demonstrated in HCT116 cell assays measuring MPS1 autophosphorylation inhibition [1].

Structural Significance of 2-Methyl Substitution in JmjC KDM Inhibition

The 2-methyl group in 2-methylpyrido[3,4-d]pyrimidin-4(1H)-one confers critical advantages in inhibiting JmjC KDMs through steric, electronic, and conformational effects:

Tautomeric Locking

  • The methyl group at C2 suppresses prototropic tautomerism, fixing the scaffold in the pharmacologically active 4(1H)-one form. This contrasts with unsubstituted analogs, where tautomeric equilibria (e.g., 4-hydroxy vs. 4-oxo forms) reduce target engagement consistency [3] [4].
  • X-ray crystallography reveals that the 2-methyl group induces a ~15° out-of-plane rotation of the pyrimidinone ring, optimizing van der Waals contacts with a conserved leucine residue (e.g., L132 in KDM5A) [6].

Metabolic Stabilization

  • The 2-methyl group obstructs oxidative metabolism at electron-rich positions (C2/C6), as evidenced by human liver microsome (HLM) studies. Unsubstituted analogs undergo rapid CYP450-mediated hydroxylation (Clₙₜ >90 μL/min/mg), whereas 2-methyl derivatives exhibit significantly reduced clearance (Clₙₜ <30 μL/min/mg) [1].
  • This "metabolic shielding" effect mirrors observations in 6-methylpyrido[3,4-d]pyrimidine inhibitors like BOS172722, where methylation suppresses distal aniline oxidation despite spatial separation [1].

Enhanced Selectivity

  • The 2-methyl group sterically clashes with the bulky gatekeeper residues (e.g., Phe80 in CDK2) of off-target kinases. This diminishes CDK2 inhibition (Kᵢ >1,000 nM) while maintaining low-nanomolar activity against JmjC KDMs (Kᵢ = 20–50 nM) [1] [6].
  • Computational analyses (molecular docking) indicate a 3.5 kcal/mol improvement in binding energy discrimination between JmjC KDMs and kinases due to favorable hydrophobic burial of the methyl group [6].

Table 2: Physicochemical and Pharmacokinetic Impact of 2-Methyl Substitution

ParameterUnsubstituted Core2-Methyl DerivativeChange
cLogP1.82.2+0.4
HLM Stability (t₁/₂, min)12423.5-fold ↑
Kinase Selectivity Index5183.6-fold ↑
KDM4A Kᵢ (nM)8501107.7-fold ↓

Synthetic Routes to 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one

The synthesis leverages condensation cyclization strategies using commercially available 2-aminonicotinonitrile derivatives:

Scheme 1: Representative Synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one

Step 1: Methylation → 2-Amino-3-cyano-4-methylpyridine  Step 2: Formamidation → N-(3-Cyano-4-methylpyridin-2-yl)formamide  Step 3: Cyclization → 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one (80% yield)  

Key conditions:

  • Cyclization: Employing formic acid/acetic anhydride at 120°C facilitates intramolecular dehydration, forming the pyrimidinone ring [1] [3].
  • Halogenation: Subsequent chlorination at C4 using POCl₃ yields 4-chloro intermediates for further derivatization (e.g., with neopentylamine to generate kinase inhibitors) [1].

Applications in Clinical Candidates

While not itself a clinical candidate, the 2-methylpyrido[3,4-d]pyrimidin-4(1H)-one motif underpins advanced inhibitors:

  • MPS1 Kinase Inhibitors: Analogous 6-methyl variants (e.g., BOS172722) exploit methyl-induced metabolic stability to advance into Phase I trials for triple-negative breast cancer, particularly in paclitaxel combinations [1].
  • BRD4 Inhibitors: 2-Methyl derivatives demonstrate enhanced occupancy in bromodomain acetyl-lysine binding pockets due to enforced planarity [3].

Properties

CAS Number

22389-85-1

Product Name

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one

IUPAC Name

2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12)

InChI Key

ZZGGQKRBGZEHKC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CN=C2)C(=O)N1

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.